

# Application Note: HPLC Quantification of 14-Deoxy-11,12-didehydroandrographolide

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## Compound of Interest

Compound Name:	14-Deoxy-12-hydroxyandrographolide
Cat. No.:	B15602149

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## Introduction

14-Deoxy-11,12-didehydroandrographolide (DDAP) is a significant bioactive diterpenoid lactone found in *Andrographis paniculata*, a plant widely used in traditional medicine.<sup>[1]</sup> As with other active constituents like andrographolide, the precise and accurate quantification of DDAP in plant extracts and pharmaceutical formulations is crucial for quality control and standardization. This application note details a reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of DDAP.

## Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the analysis of herbal medicines, quality control of natural products, and pharmacokinetic studies.

## Analytical Method Overview

The described method utilizes reverse-phase HPLC with UV detection, which provides a simple, accurate, and precise means for quantifying 14-deoxy-11,12-didehydroandrographolide. The method has been validated for linearity, precision, accuracy, and sensitivity (LOD and LOQ).

## Experimental Protocols

## 1. Standard and Sample Preparation

### Standard Preparation:

- Accurately weigh 10 mg of 14-deoxy-11,12-didehydroandrographolide reference standard.
- Dissolve the standard in 10 mL of methanol in a volumetric flask to obtain a stock solution of 1000 µg/mL.[1]
- Sonicate the solution for 5 minutes to ensure complete dissolution.[1]
- From the stock solution, prepare a series of working standard solutions with concentrations ranging from 12.5 to 200 µg/mL by diluting with methanol.[2]
- Filter the standard solutions through a 0.2 µm syringe filter before injection.[1]

### Sample Preparation (from Andrographis paniculata powder):

- Accurately weigh 10 g of finely powdered plant material.
- Extract the powder with 50 mL of methanol by sonication or maceration. For comprehensive extraction, repeat the process three times.
- Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator.
- Reconstitute the dried extract in a known volume of methanol.
- Filter the sample solution through a 0.2 µm syringe filter prior to HPLC analysis.[1]

## 2. HPLC Chromatographic Conditions

A simple isocratic HPLC method is suitable for the quantification of 14-deoxy-11,12-didehydroandrographolide.

Parameter	Condition
HPLC System	Shimadzu HPLC system (model LC 20A) or equivalent
Detector	UV-VIS spectrophotometric detector (model SPD 20A) or equivalent
Column	Phenomenex Gemini RP C-18 (5 µm, 250 x 4.6 mm)[2][3]
Mobile Phase	0.03 M Potassium dihydrogen orthophosphate (pH adjusted to 3 with phosphoric acid) and Acetonitrile (40:60 v/v)[1][4]
Flow Rate	0.5 mL/min[2][3]
Injection Volume	20 µL[1]
Detection Wavelength	235 nm[3]
Column Temperature	Room temperature

### 3. Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[1] Key validation parameters include:

- Linearity: Assessed by injecting a series of standard solutions and plotting the peak area against the concentration.[1]
- Precision: Determined by replicate injections of the same standard solution to assess repeatability.
- Accuracy: Evaluated by recovery studies, spiking a blank matrix with a known concentration of the standard.
- Limit of Detection (LOD): The lowest concentration of the analyte that can be detected.

- Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

## Quantitative Data Summary

The following tables summarize the quantitative data obtained from the validation of the HPLC method for 14-deoxy-11,12-didehydroandrographolide.

Table 1: Linearity and Sensitivity of the HPLC Method[2]

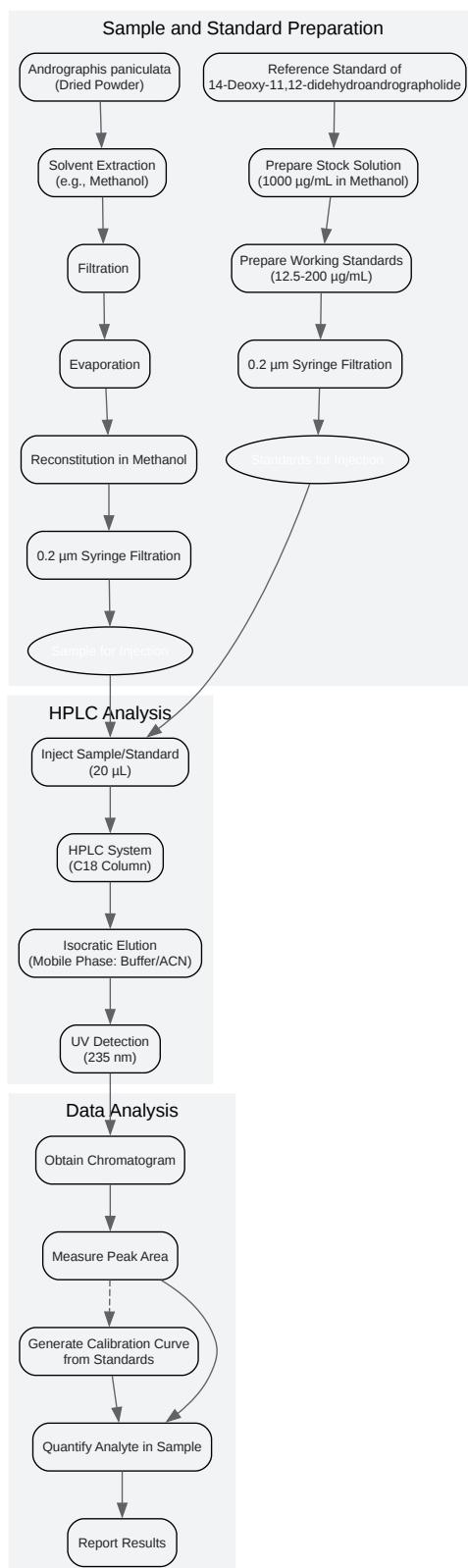
Parameter	Value
Linearity Range	12.5 - 200 µg/mL
Regression Equation	$y = 56.72x + 1285$
Correlation Coefficient ( $r^2$ )	> 0.99
Limit of Detection (LOD)	0.864 µg/mL
Limit of Quantification (LOQ)	2.617 µg/mL

Table 2: Content of 14-Deoxy-11,12-didehydroandrographolide in Andrographis paniculata Extracts Using Different Solvents[2]

Extraction Solvent	Yield of Crude Extract (% w/w)	DDAP Content in Extract (% w/w)	DDAP Content in Dried Powder (% w/w)
Chloroform	7.71	20.43	1.575
Ethyl Acetate	7.97	25.83	2.058
Acetone	6.92	21.80	1.508
Ethanol	10.15	31.63	3.210
Methanol	12.35	32.82	4.053

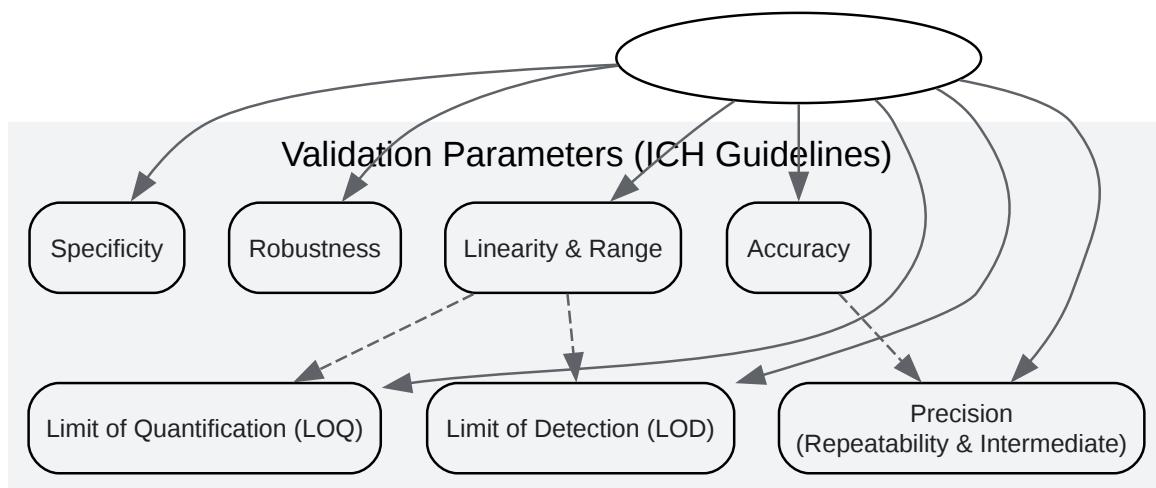
## Visualizations

## Experimental Workflow for HPLC Quantification

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Caption: Workflow for the HPLC quantification of 14-Deoxy-11,12-didehydroandrographolide.

Method Validation Logical Relationship



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Caption: Key parameters for HPLC method validation according to ICH guidelines.

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